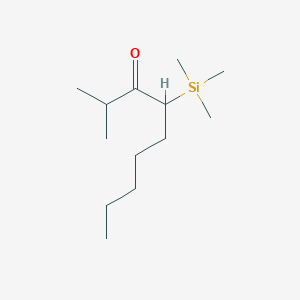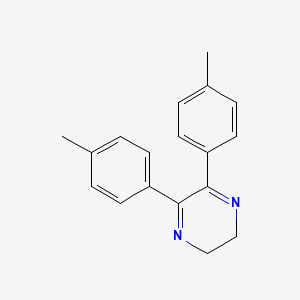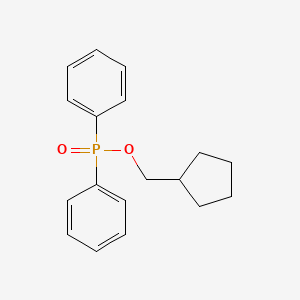
Cyclopentylmethyl diphenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentylmethyl diphenylphosphinate is an organophosphorus compound characterized by the presence of a cyclopentylmethyl group and two phenyl groups attached to a phosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentylmethyl diphenylphosphinate typically involves the reaction of diphenylphosphinic chloride with cyclopentylmethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(C6H5)2P(O)Cl+C5H9CH2OH→(C6H5)2P(O)OCH2C5H9+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentylmethyl diphenylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products:
Oxidation: Formation of diphenylphosphine oxide.
Reduction: Formation of diphenylphosphine.
Substitution: Formation of substituted phosphinates with various functional groups.
Aplicaciones Científicas De Investigación
Cyclopentylmethyl diphenylphosphinate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of cyclopentylmethyl diphenylphosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a ligand, coordinating with metal ions and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Cyclopentylmethyl diphenylphosphinate can be compared with other similar organophosphorus compounds, such as:
- Diphenylphosphinic acid
- Cyclopentylmethyl phosphine oxide
- Diphenylphosphine
Uniqueness: this compound is unique due to its specific combination of cyclopentylmethyl and diphenyl groups, which confer distinct chemical properties and reactivity compared to other organophosphorus compounds.
Propiedades
Número CAS |
91237-89-7 |
|---|---|
Fórmula molecular |
C18H21O2P |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
[cyclopentylmethoxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C18H21O2P/c19-21(17-11-3-1-4-12-17,18-13-5-2-6-14-18)20-15-16-9-7-8-10-16/h1-6,11-14,16H,7-10,15H2 |
Clave InChI |
YCUMUHQIYDAALO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)

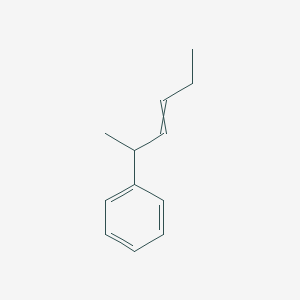

![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
![N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14349163.png)
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)

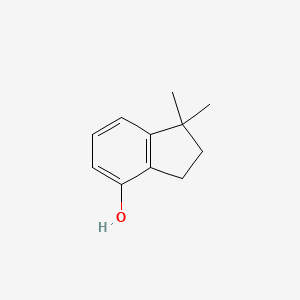
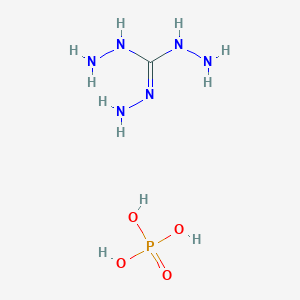
![4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B14349189.png)
